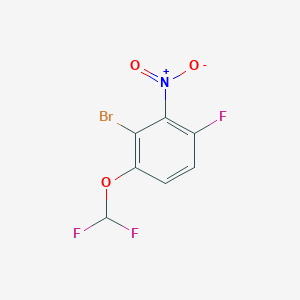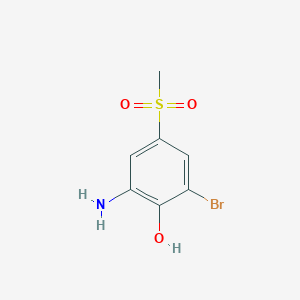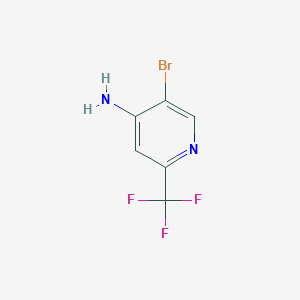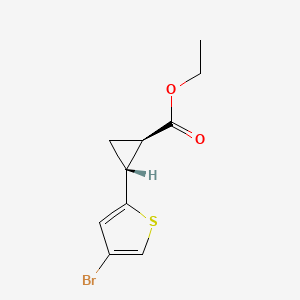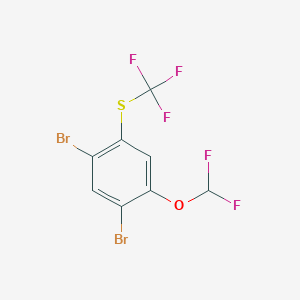
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene
Vue d'ensemble
Description
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Br2F5OS and a molecular weight of 401.98 g/mol
Méthodes De Préparation
The synthesis of 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation and substitution reactions. One common synthetic route starts with a benzene derivative, which undergoes bromination to introduce bromine atoms at specific positions on the benzene ring. . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with specific therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms and the bulky trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene can be compared with other halogenated benzene derivatives, such as:
1,4-Dibromo-2,5-difluorobenzene: This compound has similar bromine and fluorine substitutions but lacks the difluoromethoxy and trifluoromethylthio groups, resulting in different chemical properties and reactivity.
1,2-Dibromo-4-(difluoromethoxy)benzene: This compound shares the difluoromethoxy group but differs in the position of bromine atoms and the absence of the trifluoromethylthio group.
1,5-Dibromo-2,4-difluorobenzene: This compound has similar bromine and fluorine substitutions but lacks the difluoromethoxy and trifluoromethylthio groups.
Propriétés
IUPAC Name |
1,5-dibromo-2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-4(10)6(17-8(13,14)15)2-5(3)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXDUFANJMDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1SC(F)(F)F)Br)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


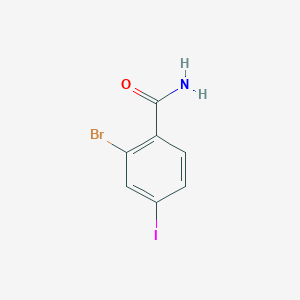



![7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1447315.png)

